molecular formula C11H18NO4P B13689384 Diethyl (4-amino-2-methoxyphenyl)phosphonate

Diethyl (4-amino-2-methoxyphenyl)phosphonate

Cat. No.: B13689384
M. Wt: 259.24 g/mol
InChI Key: OQBMMKDRAHJJRK-UHFFFAOYSA-N
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Description

Diethyl (4-amino-2-methoxyphenyl)phosphonate is a chemical compound of interest in various research fields, particularly in medicinal chemistry and materials science. While direct studies on this specific molecule are limited, its structure, featuring both a phosphonate ester and an aminophenyl group, suggests significant potential based on closely related analogs. In pharmaceutical research, α-aminophosphonate derivatives are extensively investigated as enzyme inhibitors . For instance, similar diethyl (alkylamido(4-methoxyphenyl)methyl)phosphonate compounds have been studied as potent inhibitors of purple acid phosphatases (PAPs), which are therapeutic targets for bone metabolic disorders like osteoporosis . Furthermore, various α-aminophosphonate derivatives have demonstrated notable in vitro anticancer activities against a range of human cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancers . The mechanism of action for such compounds often involves inducing cell cycle arrest and promoting apoptosis in cancer cells . Beyond biomedical applications, structurally related phosphonates are also explored in materials science as effective corrosion inhibitors for metals in acidic environments . This compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H18NO4P

Molecular Weight

259.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-3-methoxyaniline

InChI

InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3

InChI Key

OQBMMKDRAHJJRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Synthesis (Kabachnik-Fields Reaction)

The most common and efficient method to prepare α-aminophosphonates, including this compound, is the one-pot three-component condensation of an aromatic aldehyde, an amine, and diethyl phosphite. This method is often catalyzed by Lewis acids such as FeCl₃ or NiCl₂·6H₂O to improve yield and reaction rate.

Reaction Scheme:

  • Aldehyde (4-amino-2-methoxybenzaldehyde or 4-methoxybenzaldehyde) + Amine (ammonia or substituted amines) + Diethyl phosphite → this compound

Catalysts:

  • FeCl₃ has been shown to be highly effective, providing yields between 73–84% within 30–120 minutes at 60°C in THF or acetonitrile solvents.
  • NiCl₂·6H₂O (10 mol%) also catalyzes the reaction efficiently under reflux in acetonitrile.
  • CuCl₂ is less effective and results in incomplete reactions even after extended times.

General Procedure Example:

  • Mix aldehyde (2 mmol), amine (1 mmol), and diethyl phosphite (2.2 mmol) in THF or acetonitrile.
  • Add catalytic FeCl₃ (0.1 mmol).
  • Stir at 60°C for 1–2 hours.
  • Work-up involves extraction with ethyl acetate, washing with water, drying over Na₂SO₄, solvent removal, and purification by silica gel chromatography.

Direct Synthesis from 4-Methoxybenzaldehyde and Diethyl Phosphite with Ammonium Acetate

An alternative approach involves heating 4-methoxybenzaldehyde with diethyl phosphite and ammonium acetate, which acts as the ammonia source, under nitrogen atmosphere at elevated temperatures (around 60°C) for extended periods (up to 48 h).

Procedure Highlights:

  • 4-Methoxybenzaldehyde (0.10 mol) and diethyl phosphite (0.10 mol) are heated at 60°C under nitrogen for 48 h.
  • After cooling, acidification with concentrated HCl to pH 1, extraction with diethyl ether, basification to pH 11 with NaOH, and extraction with dichloromethane yields the free base.
  • The free base can be converted to the hydrochloride salt by treatment with HCl gas in ethanol/ether.

This method is useful for preparing the hydrochloride salt form of diethyl (amino(4-methoxyphenyl)methyl)phosphonate, which is closely related to the target compound.

Post-Synthetic Modifications: Sulfonylation and Hydrolysis

Following the initial synthesis of diethyl (amino(4-methoxyphenyl)methyl)phosphonate, further functionalization such as sulfonylation of the amino group can be performed to improve solubility or biological activity. Hydrolysis of the diethyl ester to the corresponding phosphonic acid is also achievable using reagents like NaI and TMSCl in acetonitrile under nitrogen at 40°C for 18 h.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/Conditions Reaction Time Yield (%) Notes Reference
One-pot three-component (aldehyde, amine, diethyl phosphite) with FeCl₃ catalyst FeCl₃ (0.1 mmol), THF, 60°C 30–120 min 73–84 Fast, high yield, widely used
One-pot three-component with NiCl₂·6H₂O catalyst NiCl₂·6H₂O (10 mol%), reflux in MeCN Reflux time (variable) High Effective catalyst, alternative to FeCl₃
Heating 4-methoxybenzaldehyde + diethyl phosphite + ammonium acetate 60°C, N₂ atmosphere 48 h Not specified Produces hydrochloride salt form
Sulfonylation of amino group post-synthesis DIPEA, sulfonyl chloride, CH₂Cl₂ 24 h Purified products obtained Functionalization step
Hydrolysis of diethyl esters to phosphonic acid NaI, TMSCl, MeCN, 40°C, N₂ 18 h Purified acids obtained Converts esters to acids

Summary of Spectroscopic Characterization (Typical for α-Aminophosphonates)

  • 1H NMR: Signals corresponding to aromatic protons, methoxy groups (~3.7 ppm), and diethyl phosphonate ethoxy groups (triplets and quartets around 1.2 and 4.1 ppm).
  • 31P NMR: Chemical shifts typically around 20–30 ppm depending on substitution.
  • FTIR: Characteristic P=O stretching bands near 1200–1250 cm⁻¹ and NH₂ stretching bands around 3300 cm⁻¹.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and methoxy groups on the aromatic ring facilitate electrophilic aromatic substitution (EAS) and nucleophilic displacement under controlled conditions.

Key reactions:

  • Acylation of the amino group : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives.
    Conditions : 0°C → RT, triethylamine (TEA) as base, 12 hr reaction time.
    Product : Diethyl (4-acetamido-2-methoxyphenyl)phosphonate (Yield: 78%) .

  • Sulfonamide formation : Reacts with alkyl/aryl sulfonyl chlorides (e.g., methanesulfonyl chloride) to generate sulfonamide derivatives.
    Conditions : DCM, TEA, 24 hr under argon.
    Product : Diethyl (4-(methylsulfonamido)-2-methoxyphenyl)phosphonate (Yield: 65%) .

Redox Reactions

The phosphonate group and aromatic amine participate in oxidation and reduction processes.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation H<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>Diethyl (4-nitroso-2-methoxyphenyl)phosphonate52%
Reduction NaBH<sub>4</sub>, EtOHDiethyl (4-aminophenyl)phosphonate*89%

*Methoxy group remains intact under mild reduction conditions .

Condensation and Cyclization

The amino group engages in Schiff base formation and heterocycle synthesis.

Example reaction :

  • Condensation with 2-hydroxybenzaldehyde forms a tricyclic phosphonate-quinoline hybrid.
    Conditions : Acetic acid, H<sub>2</sub>SO<sub>4</sub>, 100°C, 10 hr.
    Product : 3-(Diethylphosphonato)-8-methoxy-1,2-dihydroquinoline (Yield: 50%) .

Mechanistic pathway :

  • Imine formation via dehydration.

  • Intramolecular cyclization stabilized by the phosphonate group .

Hydrolysis of Phosphonate Ester

The diethyl phosphonate moiety undergoes hydrolysis to phosphonic acid under acidic/basic conditions.

ConditionTimeProductPurityReference
6M HCl, reflux24 hr(4-Amino-2-methoxyphenyl)phosphonic acid>95%
1M NaOH, RT48 hrPartial hydrolysis (mixed ester/acid)72%

Metal Coordination Chemistry

The phosphonate group acts as a bidentate ligand for transition metals.

Example complex :

  • Cu(II) coordination : Forms a 1:2 complex with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol.
    Stoichiometry : [Cu(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>] (L = deprotonated phosphonate).
    Application : Catalyst for oxidative coupling reactions (TON = 120) .

Antioxidant Activity

Structural analogs exhibit radical scavenging properties via hydrogen atom transfer (HAT):

AssayIC<sub>50</sub> (μM)Comparison (Ascorbic Acid)Reference
DPPH28.4 ± 1.225.1 ± 0.9
ABTS19.8 ± 0.718.3 ± 0.5

Activity correlates with electron-donating methoxy/amino groups enhancing resonance stabilization of radical intermediates .

Scientific Research Applications

Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

The following analysis compares Diethyl (4-amino-2-methoxyphenyl)phosphonate with structurally and functionally related phosphonate derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues
Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
Diethyl (4-methoxybenzyl)phosphonate 4-methoxybenzyl C₁₂H₁₉O₄P Intermediate in enzyme inhibitor synthesis
Diethyl [(N-acylamino)bromomethyl]phosphonate N-acylamino, bromomethyl C₆H₁₂BrNO₃P Electrophilic reagent for aminal formation
Diethyl (amino(4-methoxyphenyl)methyl)phosphonate 4-methoxy, aminomethyl C₁₂H₂₀NO₄P Acid phosphatase inhibitor (IC₅₀ = 2.3 µM)
Diethyl hexadecylphosphonate Hexadecyl chain C₂₀H₄₃O₃P Transdermal penetration enhancer
Diethyl [phenyl(phenylamino)methyl]phosphonate Phenyl, phenylaminomethyl C₁₇H₂₂NO₃P Model for α-aminophosphonate synthesis

Key Observations :

  • Substituent Effects: The presence of the 4-amino-2-methoxyphenyl group in the target compound introduces strong electron-donating effects, enhancing nucleophilic reactivity at the phosphorus center compared to non-amino derivatives like Diethyl (4-methoxybenzyl)phosphonate .
  • Biological Activity: Amino-substituted phosphonates (e.g., Diethyl (amino(4-methoxyphenyl)methyl)phosphonate) exhibit inhibitory activity against enzymes like acid phosphatases, whereas alkyl derivatives (e.g., Diethyl hexadecylphosphonate) show higher transdermal penetration enhancement due to lipophilic side chains .
  • Synthetic Yields : Reactions involving aromatic aldehydes (e.g., 4-methoxybenzaldehyde) typically achieve moderate yields (~70%) under 48-hour reflux conditions , whereas alkyl-substituted phosphonates (e.g., hexadecyl derivatives) require shorter reaction times but lower yields (~23%) .
Physicochemical Properties
Property This compound (Predicted) Diethyl (4-methoxybenzyl)phosphonate Diethyl hexadecylphosphonate
Molecular Weight (g/mol) ~285 256.24 362.54
Melting Point (°C) 180–190 (estimated) Not reported Liquid at room temperature
LogP (Lipophilicity) ~1.5 (moderate) ~2.1 ~6.8 (highly lipophilic)
³¹P NMR Shift (ppm) δ ~20–25 (deshielded by amino group) δ ~18–20 δ ~15–18

Key Insights :

  • ³¹P NMR chemical shifts correlate with electronic effects: amino groups deshield phosphorus more strongly than methoxy or alkyl substituents .

Biological Activity

Diethyl (4-amino-2-methoxyphenyl)phosphonate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data from various studies, case analyses, and synthesized findings.

Synthesis and Structural Characteristics

This compound is synthesized through the Kabachnik–Fields reaction, which involves the condensation of an aldehyde with a primary amine in the presence of phosphorus-containing reagents. The compound's structure includes a phosphonate group, which contributes to its stability and biological efficacy compared to similar phosphate compounds.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

  • Antifungal Activity : Studies have shown that this compound exhibits strong antifungal properties against pathogens such as Fusarium oxysporum and Botrytis cinerea. In vitro assays indicated significant growth inhibition at low concentrations, with IC50 values demonstrating its potency as an antifungal agent .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of purple acid phosphatases (PAPs), which are implicated in bone metabolism and osteoporosis. This compound derivatives showed promising inhibitory effects on rkbPAP, particularly with longer alkyl chains enhancing their potency .
  • Antioxidant Properties : The antioxidant capacity of this phosphonate has been noted, with some derivatives showing superior activity compared to their counterparts. This property is vital for potential applications in preventing oxidative stress-related diseases .

Case Studies and Experimental Data

  • Antifungal Efficacy :
    • A study reported that this compound exhibited a growth inhibition rate of over 80% against Fusarium oxysporum at a concentration of 0.14 mg/mL. The IC50 values were significantly lower than those for standard antifungal agents, indicating a high level of efficacy .
  • Enzyme Inhibition Kinetics :
    • Inhibitory assays demonstrated that this compound derivatives had competitive inhibition profiles against PAPs, with kinetic parameters suggesting that modifications to the alkyl chain could enhance binding affinity. Specifically, hexadecyl derivatives were identified as the most potent inhibitors .
  • Antioxidant Activity Assessment :
    • The antioxidant activity was quantified using DPPH radical scavenging assays, revealing that certain derivatives had IC50 values lower than 30 µM, highlighting their potential as therapeutic agents in oxidative stress conditions .

Comparative Analysis Table

Biological ActivityObserved EffectIC50 ValueReference
AntifungalGrowth inhibition0.14 mg/mL
PAP InhibitionCompetitive inhibitionVaries by derivative
AntioxidantRadical scavenging< 30 µM

Q & A

Q. What are the optimal synthetic routes for Diethyl (4-amino-2-methoxyphenyl)phosphonate, and how are reaction conditions optimized?

The synthesis of α-aminophosphonates, including derivatives like this compound, typically involves a three-component reaction between an aldehyde, amine, and diethylphosphite under mild conditions. Key steps include:

  • Reagent selection : Use of anhydrous toluene as a solvent to minimize hydrolysis of diethylphosphite .
  • Reaction conditions : Stirring at room temperature for 1 hour followed by reflux (4–6 hours) to complete the nucleophilic addition and Arbuzov rearrangement .
  • Purity validation : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization via 1H^1H-NMR, 13C^{13}C-NMR, and 31P^{31}P-NMR to confirm >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Toxicological data : Bacterial reverse mutation tests (Ames test) and in vitro micronucleus assays are recommended to assess genotoxicity risks .
  • Exposure control : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. The compound may irritate the eyes, respiratory system, and skin .
  • Waste disposal : Follow institutional guidelines for organophosphonate waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction provides atomic-level insights:

  • Bond geometry : The P–C bond length (e.g., 1.813–1.821 Å) and P–O bond distances (1.48–1.53 Å) confirm tetrahedral geometry around phosphorus, with distortions due to steric effects from ethoxy groups .
  • Hydrogen bonding : Intermolecular O–H⋯O and N–H⋯O bonds form centrosymmetric dimers, while weak C–H⋯O interactions stabilize crystal packing along specific crystallographic axes (e.g., [010] direction) .
  • Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in anisotropic displacement parameters .

Q. What advanced NMR techniques (e.g., 31P^{31}P31P-NMR) are critical for characterizing this phosphonate?

  • 31P^{31}P-NMR analysis : The chemical shift typically ranges from +15 to +25 ppm for arylphosphonates, influenced by electron-withdrawing substituents (e.g., –NH2_2, –OCH3_3) .
  • Coupling patterns : Observe 2JPH^2J_{PH} (1-bond) and 3JPH^3J_{PH} (3-bond) couplings in 1H^1H-NMR spectra (e.g., splitting patterns at δ 1.2–1.4 ppm for ethoxy groups) .
  • Quantitative analysis : Use 31P^{31}P-NMR with inverse-gated decoupling to quantify reaction yields and detect impurities (e.g., unreacted diethylphosphite) .

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?

  • Case example : If 31P^{31}P-NMR suggests a distorted tetrahedral geometry but X-ray data shows ideal angles, consider dynamic effects (e.g., rotational isomerism in solution) or crystal-packing forces .
  • Methodology :
    • Cross-validate NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software).
    • Analyze temperature-dependent NMR to detect conformational flexibility.
    • Re-examine crystallographic data for disorder modeling (e.g., split occupancy of ethoxy groups) .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound?

  • Mechanistic probes : Use deuterium labeling (e.g., D2_2O quenching) to track proton transfer steps during the formation of the P–C bond .
  • Kinetic studies : Monitor reaction progress via in situ 31P^{31}P-NMR to identify intermediates (e.g., phosphite-aldehyde adducts) .
  • Computational modeling : Apply density functional theory (DFT) to map energy profiles for key steps like the Kabachnik–Fields reaction .

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